molecular formula C11H10Cl2N2O2 B8388764 6,7-Dichloro-2,3-dimethoxy-5-methylquinoxaline

6,7-Dichloro-2,3-dimethoxy-5-methylquinoxaline

Cat. No. B8388764
M. Wt: 273.11 g/mol
InChI Key: BGEWWFCMXJVJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852016

Procedure details

A solution of sodium methoxide (38 ml, 25% solution in methanol, 175 mmol) was added over 10 minutes to a solution of 5-methyl-2,3,6,7-tetrachloroquinoxaline (from step (e), 21 g, 74 mmol) in dry tetrahydrofuran (200 ml) at 20° C. There was a mildly exothermic reaction followed by formation of a precipitate. After 1 h the mixture was diluted with ethyl acetate (3 L), washed with water (1 L), dried (MgSO4) and concentrated under reduced pressure to give 6,7-dichloro-2,3-dimethoxy-5-methylquinoxaline (20.3 g, 100%).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][C:5]1[C:14]([Cl:15])=[C:13]([Cl:16])[CH:12]=[C:11]2[C:6]=1[N:7]=[C:8](Cl)[C:9](Cl)=[N:10]2.[O:19]1[CH2:23]CCC1>C(OCC)(=O)C>[Cl:15][C:14]1[C:5]([CH3:4])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:16])[N:10]=[C:9]([O:2][CH3:1])[C:8]([O:19][CH3:23])=[N:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21 g
Type
reactant
Smiles
CC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a mildly exothermic reaction
WASH
Type
WASH
Details
washed with water (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.